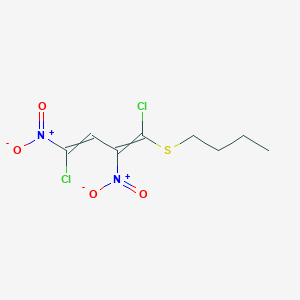
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene is an organosulfur compound characterized by the presence of butylsulfanyl, dichloro, and dinitro functional groups
Méthodes De Préparation
The synthesis of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of butylsulfanyl chloride with 1,4-dichloro-2,4-dinitrobuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)butane: This compound lacks the dichloro and dinitro groups, making it less reactive in certain chemical reactions.
1-(Butylsulfanyl)pentane: Similar to 1-(Butylsulfanyl)butane, but with a longer carbon chain, affecting its physical and chemical properties.
Aminomethoxy derivatives of 1-(Butylsulfanyl)alkanes: These compounds have additional functional groups, such as amino and methoxy groups, which can enhance their biological activities and reactivity. The uniqueness of this compound lies in its combination of butylsulfanyl, dichloro, and dinitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
160253-15-6 |
|---|---|
Formule moléculaire |
C8H10Cl2N2O4S |
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
1-butylsulfanyl-1,4-dichloro-2,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C8H10Cl2N2O4S/c1-2-3-4-17-8(10)6(11(13)14)5-7(9)12(15)16/h5H,2-4H2,1H3 |
Clé InChI |
RQYZCGCLHKZJSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















